n,n'-Bis(4-nitrophenyl)propanediamide
Overview
Description
n,n’-Bis(4-nitrophenyl)propanediamide: is an organic compound with the molecular formula C15H12N4O6 It is characterized by the presence of two nitrophenyl groups attached to a propanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n,n’-Bis(4-nitrophenyl)propanediamide typically involves the reaction of 4-nitroaniline with a suitable propanediamide precursor under controlled conditions. One common method includes the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the nitrophenyl groups and the propanediamide backbone.
Industrial Production Methods: Industrial production of n,n’-Bis(4-nitrophenyl)propanediamide may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: n,n’-Bis(4-nitrophenyl)propanediamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products Formed:
Reduction: Formation of n,n’-Bis(4-aminophenyl)propanediamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: n,n’-Bis(4-nitrophenyl)propanediamide is used as a building block in the synthesis of more complex organic molecules. Its nitro groups can be transformed into various functional groups, making it a versatile intermediate in organic synthesis.
Biology and Medicine: Research into the biological activity of n,n’-Bis(4-nitrophenyl)propanediamide and its derivatives is ongoing
Industry: In the materials science field, n,n’-Bis(4-nitrophenyl)propanediamide can be used in the synthesis of polymers and advanced materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of n,n’-Bis(4-nitrophenyl)propanediamide depends on its specific application. In chemical reactions, the nitro groups can act as electron-withdrawing groups, influencing the reactivity of the compound. In biological systems, the compound’s activity would depend on its interaction with molecular targets, such as enzymes or receptors, and the pathways involved in these interactions.
Comparison with Similar Compounds
n,n’-Bis(4-nitrophenyl)urea: Similar structure but with a urea backbone instead of a propanediamide.
n,n’-Bis(4-nitrophenyl)ethanediamide: Similar structure but with an ethanediamide backbone.
Uniqueness: n,n’-Bis(4-nitrophenyl)propanediamide is unique due to its specific propanediamide backbone, which can impart different physical and chemical properties compared to its analogs. This uniqueness can be leveraged in various applications, such as the development of specialized materials or bioactive compounds.
Properties
IUPAC Name |
N,N'-bis(4-nitrophenyl)propanediamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O6/c20-14(16-10-1-5-12(6-2-10)18(22)23)9-15(21)17-11-3-7-13(8-4-11)19(24)25/h1-8H,9H2,(H,16,20)(H,17,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLWPECXWHXTJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20281051 | |
Record name | N~1~,N~3~-Bis(4-nitrophenyl)propanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20281051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1900-40-9 | |
Record name | NSC19913 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19913 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N~1~,N~3~-Bis(4-nitrophenyl)propanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20281051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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